MCPA-isooctyl
Overview
Description
MCPA-isooctyl, also known as 6-methylheptyl (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide. It is an ester derivative of 2-methyl-4-chlorophenoxyacetic acid, commonly referred to as MCPA. This compound is primarily utilized for the selective control of broad-leaf weeds in cereal crops and pastures .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCPA-isooctyl is synthesized through the esterification of 2-methyl-4-chlorophenoxyacetic acid with 6-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes the purification of the ester through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MCPA-isooctyl undergoes various chemical reactions, including:
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 2-methyl-4-chlorophenoxyacetic acid and 6-methylheptanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chain.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
MCPA-isooctyl has several scientific research applications, including:
Agriculture: Used as a herbicide for controlling broad-leaf weeds in cereal crops and pastures.
Nanotechnology: Incorporated into chitosan nanoparticles for enhanced delivery and efficacy in weed management.
Environmental Studies: Studied for its environmental fate and impact on non-target species.
Biomedical Research: Investigated for its potential biocompatibility and low toxicity when used in nanoparticle formulations.
Mechanism of Action
MCPA-isooctyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of broad-leaf weeds by causing uncontrolled cell division and growth, leading to the death of the target plants. The compound is selectively absorbed and translocated within the plant, affecting only the broad-leaf weeds while leaving cereal crops unharmed .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications in weed control.
Dicamba: A benzoic acid herbicide used for controlling broad-leaf weeds.
Clopyralid: A pyridine carboxylic acid herbicide with selective action against broad-leaf weeds.
Uniqueness of MCPA-isooctyl
This compound is unique due to its ester form, which enhances its lipophilicity and facilitates better absorption and translocation within the plant. This property makes it more effective in controlling weeds compared to its parent acid, 2-methyl-4-chlorophenoxyacetic acid .
Properties
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYKJRLQHHRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891968 | |
Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-20-7, 1238777-58-6 | |
Record name | MCPA-isooctyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-ISOOCTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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